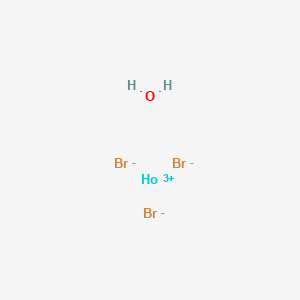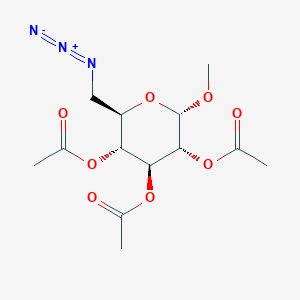
Holmium(III) bromide hydrate
Overview
Description
Holmium(III) bromide hydrate is a crystalline compound composed of holmium, bromine, and water molecules. It is highly soluble in water and is typically used in applications that require compatibility with bromides and lower pH environments. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties .
Preparation Methods
Holmium(III) bromide hydrate can be synthesized through several methods. One common laboratory method involves the reaction of holmium oxide with concentrated hydrobromic acid. The reaction proceeds as follows:
Ho2O3+6HBr→2HoBr3+3H2O
The resulting holmium bromide is then crystallized and hydrated to form this compound .
In industrial settings, this compound is produced by dissolving holmium oxide in hot concentrated hydrobromic acid, followed by crystallization and dehydration processes .
Chemical Reactions Analysis
Holmium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially releasing hydrogen bromide and metal oxide fumes.
Reduction: Can be reduced to elemental holmium under specific conditions.
Substitution: Participates in substitution reactions where bromide ions are replaced by other anions.
Common reagents used in these reactions include hydrobromic acid, chlorine, and various oxidizing agents. Major products formed from these reactions include holmium oxide and hydrogen bromide .
Scientific Research Applications
Holmium(III) bromide hydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and analyses.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of high-intensity discharge lamps and other optical devices
Mechanism of Action
The mechanism by which holmium(III) bromide hydrate exerts its effects is primarily related to its interaction with other chemical species. In aqueous solutions, it dissociates into holmium and bromide ions, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Holmium(III) bromide hydrate can be compared to other holmium halides, such as holmium(III) chloride and holmium(III) iodide. While all these compounds share similar chemical properties, this compound is unique in its high solubility in water and compatibility with lower pH environments . Other similar compounds include:
- Holmium(III) chloride
- Holmium(III) iodide
- Holmium(III) nitrate
- Holmium(III) acetate
This compound stands out due to its specific applications in optical devices and its unique solubility characteristics.
Properties
IUPAC Name |
holmium(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFPAAHZCBVDRA-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Ho+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2HoO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)
![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)
![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)
![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)






![N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide](/img/structure/B3040590.png)

![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
